![molecular formula C19H15N5OS B13367959 3-[3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B13367959.png)
3-[3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline
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Overview
Description
3-[3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline is a complex heterocyclic compound that combines several pharmacologically active moieties. This compound is part of the triazolothiadiazine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 3-[3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline typically involves multiple steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Scientific Research Applications
3-[3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the biological target. For instance, as an enzyme inhibitor, it interacts with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved include inhibition of carbonic anhydrase, cholinesterase, and other enzymes critical for cellular functions .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazine derivatives, such as:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines What sets 3-[3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline apart is its unique combination of the benzofuran moiety with the triazolothiadiazine scaffold, which enhances its biological activity and specificity .
Biological Activity
The compound 3-[3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline is a complex heterocyclic structure that integrates multiple pharmacologically relevant moieties. This compound features a benzofuran ring fused to a triazole and thiadiazole, which are known for their diverse biological activities. The unique structural characteristics suggest potential applications in various therapeutic areas.
Structural Characteristics
The molecular formula of the compound is C18H16N4S, with a molecular weight of approximately 348.48 g/mol. The presence of the benzofuran and triazole-thiadiazole moieties contributes to its biological activity.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit significant biological activities. The following sections detail the various activities associated with this compound:
1. Antimicrobial Activity
Compounds containing the triazole and thiadiazole scaffolds have shown promising antimicrobial properties. For instance, derivatives have been synthesized that demonstrate activity against resistant bacterial strains. A study highlighted that certain triazolo-thiadiazole derivatives exhibited minimum inhibitory concentrations (MIC) against various pathogens, indicating their potential as antimicrobial agents .
2. Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been well documented. For example, several derivatives of 1,3,4-thiadiazole have been tested for their ability to inhibit inflammatory responses in vitro and in vivo models. These studies suggest that modifications to the thiadiazole nucleus can enhance anti-inflammatory activity .
3. Anticancer Potential
Preliminary studies on similar compounds have indicated significant cytotoxic potential against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 and A-549 . The structure-activity relationship (SAR) studies reveal that specific substituents on the thiadiazole ring can improve anticancer efficacy.
Case Studies
Several case studies illustrate the biological activity of compounds related to This compound :
Study | Compound Tested | Biological Activity | Findings |
---|---|---|---|
Mathew et al., 2014 | 3,6-disubstituted 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles | Anti-inflammatory | Showed significant reduction in inflammation in animal models |
Kucukguzel et al., 2019 | Benzisoselenazolone derivatives | Antiproliferative | Compound 39a exhibited IC50 values of 7.15 μM in SSMC-7721 cells |
Bhattacharya et al., 2019 | Quinazolinone derivatives | Anticonvulsant | Certain derivatives showed high potency at low doses |
The biological activities of this compound are likely attributed to its ability to interact with various biological targets. The triazole and thiadiazole rings are known to participate in hydrogen bonding and π-stacking interactions with biomolecules, potentially leading to inhibition of key enzymes or receptors involved in disease processes.
Properties
Molecular Formula |
C19H15N5OS |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-[3-(1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H15N5OS/c1-23(2)14-8-5-7-13(10-14)18-22-24-17(20-21-19(24)26-18)16-11-12-6-3-4-9-15(12)25-16/h3-11H,1-2H3 |
InChI Key |
WHQXFWJHUYTGDM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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